3-(z)-Caffeoyllupeol
Description
3-(Z)-Caffeoyllupeol is a lupane-type triterpenoid ester characterized by a caffeoyl group (3,4-dihydroxycinnamoyl) attached to the C-3 position of the lupeol skeleton via a Z-configuration double bond . It was first isolated from the fruits of the mangrove plant Bruguiera parviflora during investigations into Thai medicinal plants . The compound has garnered attention for its antimalarial activity, exhibiting an EC50 value of 8.6 µg/mL against the multidrug-resistant Plasmodium falciparum K1 strain, though it is significantly less potent than artemisinin (EC50 = 1–3 ng/mL) . Its structure-activity relationship (SAR) suggests that the caffeoyl moiety and triterpenoid backbone synergistically contribute to its bioactivity .
Properties
Molecular Formula |
C39H56O4 |
|---|---|
Molecular Weight |
588.9 g/mol |
IUPAC Name |
[(1R,3aR,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-yl] (Z)-3-(3,4-dihydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C39H56O4/c1-24(2)26-15-18-36(5)21-22-38(7)27(34(26)36)11-13-31-37(6)19-17-32(35(3,4)30(37)16-20-39(31,38)8)43-33(42)14-10-25-9-12-28(40)29(41)23-25/h9-10,12,14,23,26-27,30-32,34,40-41H,1,11,13,15-22H2,2-8H3/b14-10-/t26-,27+,30-,31+,32-,34+,36+,37-,38+,39+/m0/s1 |
InChI Key |
NIKLINODNHPPMX-JPXCXHODSA-N |
Isomeric SMILES |
CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)OC(=O)/C=C\C6=CC(=C(C=C6)O)O)C)C |
Canonical SMILES |
CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)OC(=O)C=CC6=CC(=C(C=C6)O)O)C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 3-(Z)-Caffeoyllupeol with structurally and functionally related triterpenoids and esters:
Key Structural and Functional Insights:
Esterification and Bioactivity :
- The caffeoyl ester in this compound is critical for its antimalarial activity, as the parent compound lupeol lacks significant efficacy in this context .
- Substitution with coumaroyl (as in 3-(Z)-Coumaroyllupeol) may reduce potency due to the absence of catechol groups, which are essential for redox-mediated interactions .
Triterpenoid Backbone Influence: Lupane-type triterpenoids (e.g., this compound, lupeol) exhibit distinct SAR compared to oleanane (e.g., sexangulic acid) or dammarane (e.g., bruguierin A) derivatives. For instance, sexangulic acid’s oleanane skeleton correlates with cytotoxicity rather than antimalarial effects .
Configuration Specificity :
- The Z-configuration of the caffeoyl group in this compound may enhance membrane permeability or target binding compared to E-isomers, though comparative data are lacking in the provided sources .
Research Findings and Gaps
Antimalarial Mechanism :
- This compound’s activity against Plasmodium falciparum suggests interference with heme detoxification or membrane integrity, akin to artemisinin derivatives but with lower potency .
Unanswered Questions :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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